
杜耳可糖苷 A
描述
Dulcoside A is a polyphenol that belongs to the group of natural compounds and is found in the roots of pueraria lobata . It is a steviol glycoside, extracted from the leaves of Stevia rebaudiana bertoni plant . It has been shown to have high antioxidant activity and inhibitory effects on tumor formation .
Molecular Structure Analysis
Dulcoside A has a molecular formula of C38H60O17 . Its average mass is 788.873 Da and its monoisotopic mass is 788.383057 Da . The structure of Dulcoside A includes a total of 121 bonds, with 61 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 five-membered ring, 6 six-membered rings, 1 seven-membered ring, 2 ten-membered rings, 1 eleven-membered ring, 1 ester, 10 hydroxyl groups, 2 primary alcohols, 8 secondary alcohols, and 5 ethers .科学研究应用
1. 酶促生物转化
杜耳可糖苷 A 存在于甜叶菊叶中,以其苦味著称。Spohner 等人 (2015) 的研究表明,黑曲霉 α-l-鼠李糖苷酶可以将this compound 水解为罗布索甙,从而降低其苦味。这种酶促过程为改善甜菊糖苷混合物的味道提供了一种有前景的方法。
2. 甜菊糖苷的分析技术
HPLC-ELSD 等分析方法对于确定甜叶菊中this compound 的存在至关重要。Tiwari (2016) 和 Supriyadi 等人 (2016) 的研究验证了一种同时检测和测定this compound 及其他甜菊糖苷的方法,有助于质量控制和研究。
3. 分子表征
Chaturvedula & Prakash (2011) 完成了this compound 的完整 NMR 分配,提供了详细的分子见解。这项研究对于理解this compound 的化学结构和性质至关重要。
4. 甜菊糖苷生物合成
Kim 等人 (2018) 通过过表达 SrUGT76G1 探索了甜叶菊中甜菊糖苷的生物合成。这导致了较高的 Reb C 与this compound 的比例,证明了基因操作改变甜叶菊中糖苷谱的潜力。
5. 抗癌特性
在 Yasukawa 等人 (2002) 的一项研究中,this compound 与其他甜菊糖苷一起对小鼠皮肤中的肿瘤促进表现出抑制活性。这表明在癌症预防或治疗中具有潜在的治疗应用。
安全和危害
未来方向
Steviol glycosides, including Dulcoside A, have been encouraged as sweetener alternatives to sucrose based on their absence of harmful effects on human health . Further clinical research is needed to understand the underlying mechanisms of action, therapeutic indexes, and pharmacological applications . There is also ongoing research to construct high-yield production strains for Dulcoside A and other steviol glycosides .
生化分析
Biochemical Properties
Dulcoside A plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates . These interactions are crucial for the metabolism and breakdown of Dulcoside A in the body. Additionally, Dulcoside A has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals .
Cellular Effects
Dulcoside A influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involved in glucose metabolism . By modulating these pathways, Dulcoside A can enhance insulin sensitivity and improve glucose uptake in cells. Furthermore, Dulcoside A has been reported to impact gene expression, leading to the upregulation of genes involved in antioxidant defense and downregulation of pro-inflammatory genes . These effects contribute to its potential therapeutic benefits in managing conditions like diabetes and inflammation.
Molecular Mechanism
The molecular mechanism of Dulcoside A involves its binding interactions with specific biomolecules. Dulcoside A binds to glycosidic receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of various enzymes, depending on the cellular context. For instance, Dulcoside A has been shown to inhibit certain glycosidases, preventing the breakdown of complex carbohydrates into simpler sugars . Additionally, Dulcoside A can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dulcoside A have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. Dulcoside A has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Dulcoside A can maintain its beneficial effects on cellular metabolism and gene expression, even after prolonged exposure . These findings suggest that Dulcoside A is a stable compound with sustained biological activity.
Dosage Effects in Animal Models
The effects of Dulcoside A vary with different dosages in animal models. At low to moderate doses, Dulcoside A has been shown to improve glucose tolerance and reduce blood sugar levels in diabetic animal models . At high doses, Dulcoside A can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
Dulcoside A is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are responsible for the breakdown and synthesis of glycosidic bonds . These interactions can influence metabolic flux and alter the levels of various metabolites in the body. Additionally, Dulcoside A has been shown to affect the activity of enzymes involved in antioxidant defense, further contributing to its protective effects against oxidative stress .
Transport and Distribution
Within cells and tissues, Dulcoside A is transported and distributed through specific transporters and binding proteins. It is known to interact with glucose transporters, facilitating its uptake into cells . Once inside the cell, Dulcoside A can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The distribution of Dulcoside A within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of Dulcoside A is crucial for its activity and function. Dulcoside A has been found to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in cellular metabolism . Additionally, Dulcoside A may undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications can influence its stability, activity, and overall biological effects.
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3/t17-,18+,19+,20-,21-,22-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32-,33-,35+,36+,37+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANAPGLEBDTCAF-NTIPNFSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983005 | |
| Record name | Dulcoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64432-06-0 | |
| Record name | Dulcoside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64432-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dulcoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064432060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dulcoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DULCOSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV1X94PJ0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the major steviol glycosides found in Stevia rebaudiana Bertoni?
A1: Stevia rebaudiana Bertoni contains eight major steviol glycosides with sweetening properties. These are stevioside, rebaudioside A, rebaudioside C, dulcoside A, rebaudioside B, rebaudioside D, rebaudioside F, and steviolbioside. []
Q2: Which steviol glycosides are considered the most abundant in Stevia rebaudiana Bertoni?
A2: The four major glycosides, in descending order of abundance, are stevioside, rebaudioside A, rebaudioside C, and dulcoside A. []
Q3: Why is there interest in developing Stevia varieties with different steviol glycoside compositions?
A3: Each steviol glycoside possesses unique sensory properties. Developing Stevia varieties with high concentrations of specific glycosides allows for tailoring the sweetness profile for specific applications by recombining extracted glycosides in desired ratios. []
Q4: Is rebaudioside A always the preferred steviol glycoside?
A4: While varieties with a high rebaudioside A to stevioside ratio are desirable for some applications, the optimal steviol glycoside composition depends on the desired sensory profile and intended use. []
Q5: Why is the presence of rebaudioside C in Stevia extracts sometimes undesirable?
A5: Rebaudioside C can contribute to an undesirable bitter aftertaste in Stevia compositions. []
Q6: How can the bitter aftertaste associated with Stevia extracts be minimized?
A6: Formulating Stevia compositions with minimal or no rebaudioside C can reduce the bitter aftertaste. [, ]
Q7: Are there any other steviol glycosides besides rebaudioside C that contribute to an off-taste in Stevia extracts?
A7: Yes, Dulcoside A is also known to contribute to a less desirable taste profile in Stevia extracts. [, ]
Q8: Can removing both rebaudioside C and Dulcoside A from Stevia extracts completely eliminate the aftertaste?
A8: Removing or minimizing the concentrations of both rebaudioside C and dulcoside A can significantly reduce or eliminate the aftertaste associated with Stevia compositions, leading to a more pleasant taste profile. [, ]
Q9: Are there alternative approaches to masking the bitterness of certain steviol glycosides in food products?
A9: Adding certain berry components, such as juices, concentrates, extracts, or powders, can mask, nullify, or reduce the bitter aftertaste of rebaudioside A in beverage formulations. []
Q10: Can Dulcoside A be used as a substrate to produce other steviol glycosides?
A10: Yes, Dulcoside A can act as a substrate for enzymatic reactions. Specifically, it can be converted to Rebaudioside C in the presence of a suitable glycosyl donor and a UDP-glycosyltransferase enzyme. []
Q11: What is the significance of using Dulcoside A as a starting material for Rebaudioside C production?
A11: This enzymatic conversion offers a controlled and potentially more efficient method for producing specific steviol glycosides like Rebaudioside C, which may be present in lower quantities in the natural plant extract. []
Q12: What analytical techniques are commonly employed to identify and quantify steviol glycosides like Dulcoside A?
A12: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors, Evaporative Light Scattering Detectors (ELSD), and mass spectrometers (MS), is widely used for separating, identifying, and quantifying steviol glycosides. [, , , , , , , , ]
Q13: Are there any alternative analytical techniques for analyzing steviol glycosides besides HPLC?
A13: Yes, Thin Layer Chromatography (TLC) combined with scanning densitometry (TLC scanner) or Flame Ionization Detection (TLC-FID) can also be utilized for separating and quantifying steviol glycosides, including Dulcoside A. []
Q14: What factors can influence the steviol glycoside content and profile in Stevia rebaudiana Bertoni?
A15: Various factors can influence the production of steviol glycosides, including genetic variability, environmental conditions (such as light, temperature, and water availability), cultivation practices, harvest time, and post-harvest processing methods. [, , , , ]
Q15: How does the harvest time affect the steviol glycoside content in Stevia rebaudiana?
A16: The total steviol glycoside content and profile can vary depending on the plant's growth stage at the time of harvest. Harvesting during the full vegetative phase tends to maximize the accumulation of steviolbioside, dulcoside A, stevioside, and rebaudioside A, B, and C. []
Q16: Does the age of the Stevia plant impact steviol glycoside content and profile?
A17: Yes, the concentration and composition of steviol glycosides can change with the age of the Stevia plant. For example, higher leaf dry yields, polyphenol accumulation, and antioxidant activities were observed in the second year of cultivation compared to the first year in a study conducted in a Mediterranean climate. []
Q17: How does the application of polyethylene glycol influence the accumulation of steviol glycosides in Stevia?
A18: Polyethylene glycol, when applied to the soil, can simulate drought stress conditions. Studies have shown that polyethylene glycol treatment generally leads to a decrease in the accumulation of steviol glycosides, including stevioside, rebaudioside A, B, C, and F, steviolbioside, dulcoside A, and rubusoside. []
Q18: What is the implication of reduced steviol glycoside accumulation under drought stress?
A19: This suggests that maintaining adequate water availability through proper irrigation is crucial for optimizing the production of steviol glycosides in Stevia cultivation. []
Q19: Does arbuscular mycorrhizal fungi (AMF) symbiosis affect steviol glycoside production in Stevia rebaudiana?
A20: Yes, studies show that AMF symbiosis can promote the production of total steviol glycosides in Stevia rebaudiana. Furthermore, mycorrhizal inoculation can influence the steviol glycoside profile, particularly increasing the concentrations of minor compounds like steviolbioside and dulcoside A. []
Q20: What is unique about the effect of AMF symbiosis on the steviol glycoside profile?
A21: Interestingly, research suggests that only Stevia plants inoculated with AMF were capable of synthesizing rebaudioside B, a finding that highlights the potential of AMF symbiosis in influencing the biosynthesis of specific steviol glycosides. []
Q21: What is the role of plant growth regulators (PGRs) in the in vitro propagation of Stevia rebaudiana?
A22: PGRs, such as cytokinins (BA, Kn, TDZ) and auxins (IAA, NAA), can be added to culture media to promote shoot proliferation and root development in Stevia rebaudiana tissue cultures. []
Q22: Do all PGRs have a positive effect on Stevia rebaudiana growth and steviol glycoside production?
A23: Not all PGRs are equally beneficial. While some PGR combinations can enhance shoot proliferation, they may also induce callus formation, chlorosis, necrosis, or morphological abnormalities in the developing shoots. []
Q23: How does the presence of PGRs in the culture medium influence stevioside content?
A24: In vitro studies have shown that the absence of PGRs in the culture medium can lead to significantly higher stevioside content in Stevia leaves compared to media supplemented with PGRs. []
Q24: Can steviol glycosides be detected in in vitro-propagated Stevia shoots grown on PGR-containing media?
A25: Yes, although at lower concentrations compared to PGR-free media, stevioside and rebaudioside A, as well as minor glycosides like steviolbioside, rubusoside, and dulcoside A, have been detected in shoots grown on media supplemented with specific PGR combinations. []
Q25: What is the significance of developing an in vitro propagation protocol that minimizes or eliminates the use of PGRs?
A26: Such a protocol could offer a more efficient and economical method for producing high-quality Stevia planting material with enhanced steviol glycoside content, contributing to the sustainability and economic viability of Stevia cultivation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)
![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)
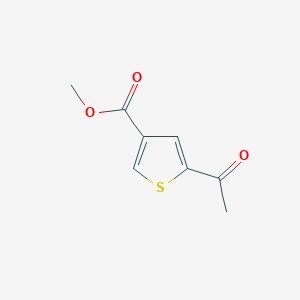
![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)
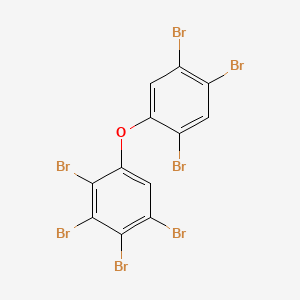

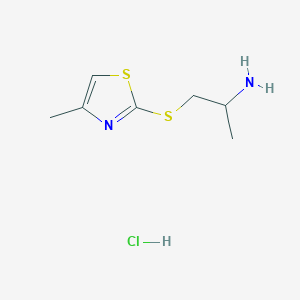
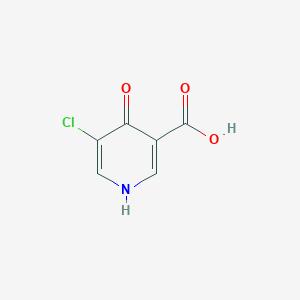

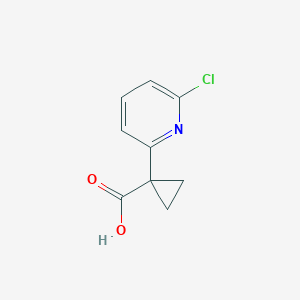

![6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B1457757.png)

![8-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1457760.png)